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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) analysis of 3-(4-Methylphenoxy)azetidine. While specific experimental spectra for this

compound are not readily available in public literature, this document outlines the expected

NMR data based on its chemical structure and provides a standardized protocol for its

acquisition and analysis. Quality control data, including NMR spectra, is reported to be

available from commercial suppliers such as Bidepharm for CAS number 954220-73-6.[1]

Molecular Structure and Predicted NMR Data
The structure of 3-(4-Methylphenoxy)azetidine comprises a central azetidine ring, a p-

methylphenoxy group, and a secondary amine. The expected ¹H and ¹³C NMR spectral data

are summarized below. The predictions are based on standard chemical shift values and the

electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1320930?utm_src=pdf-interest
https://www.benchchem.com/product/b1320930?utm_src=pdf-body
https://www.bidepharm.com/products/954220-73-6.html
https://www.benchchem.com/product/b1320930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Ar-H (ortho to -

O)
6.80 - 7.00 d 8.0 - 9.0 2H

Ar-H (meta to -O) 7.00 - 7.20 d 8.0 - 9.0 2H

O-CH 4.80 - 5.20 m - 1H

CH₂ (azetidine,

adjacent to O-

CH)

3.80 - 4.20 m - 2H

CH₂ (azetidine,

adjacent to NH)
3.40 - 3.80 m - 2H

Ar-CH₃ 2.20 - 2.40 s - 3H

NH 1.50 - 2.50 br s - 1H

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

Ar-C (ipso, attached to -O) 155.0 - 158.0

Ar-C (ipso, attached to -CH₃) 130.0 - 134.0

Ar-CH (meta to -O) 129.0 - 131.0

Ar-CH (ortho to -O) 115.0 - 118.0

O-CH 70.0 - 75.0

CH₂ (azetidine) 50.0 - 55.0

Ar-CH₃ 20.0 - 22.0

Experimental Protocol for NMR Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra

for 3-(4-Methylphenoxy)azetidine.

2.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-(4-
Methylphenoxy)azetidine.

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for small organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be

used depending on the sample's solubility.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR

tube.

Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

2.2. NMR Spectrometer Setup and Data Acquisition

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal

resolution.

Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the

instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

2.3. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C

spectra.

Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for the NMR

analysis of 3-(4-Methylphenoxy)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1320930#3-4-methylphenoxy-azetidine-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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